Lithium(1+)ionpyrrolo[1,2-a]pyrimidine-8-carboxylate

Medicinal Chemistry Amide Coupling Building Block Utility

Lithium(1+) ion pyrrolo[1,2-a]pyrimidine-8-carboxylate (CAS 2243509-37-5, molecular formula C₈H₅LiN₂O₂, molecular weight 168.08 g/mol) is a heterocyclic lithium carboxylate salt featuring a fused pyrrole-pyrimidine bicyclic core with a deprotonated carboxylic acid moiety at the 8-position. The compound is catalogued in authoritative chemical databases including PubChem (CID and the ECHA C&L Inventory, and is supplied at standard purity of 95% by several research-chemical vendors.

Molecular Formula C8H5LiN2O2
Molecular Weight 168.08
CAS No. 2243509-37-5
Cat. No. B2606077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium(1+)ionpyrrolo[1,2-a]pyrimidine-8-carboxylate
CAS2243509-37-5
Molecular FormulaC8H5LiN2O2
Molecular Weight168.08
Structural Identifiers
SMILES[Li+].C1=CN2C=CC(=C2N=C1)C(=O)[O-]
InChIInChI=1S/C8H6N2O2.Li/c11-8(12)6-2-5-10-4-1-3-9-7(6)10;/h1-5H,(H,11,12);/q;+1/p-1
InChIKeyBBFBRPSFRLBSJM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Lithium(1+) Ion Pyrrolo[1,2-a]pyrimidine-8-carboxylate (CAS 2243509-37-5): Core Identity and Procurement-Relevant Properties


Lithium(1+) ion pyrrolo[1,2-a]pyrimidine-8-carboxylate (CAS 2243509-37-5, molecular formula C₈H₅LiN₂O₂, molecular weight 168.08 g/mol) is a heterocyclic lithium carboxylate salt featuring a fused pyrrole-pyrimidine bicyclic core with a deprotonated carboxylic acid moiety at the 8-position [1]. The compound is catalogued in authoritative chemical databases including PubChem (CID 138040442) and the ECHA C&L Inventory, and is supplied at standard purity of 95% by several research-chemical vendors [2]. Its core scaffold—pyrrolo[1,2-a]pyrimidine—is a privileged structure extensively documented in patents and literature for the development of glucocerebrosidase (GCase) modulators and kinase inhibitors, with substituted analogs demonstrating fold-activation of wild-type GCase in functional assays [3][4]. The lithium salt form distinguishes this compound from its free-acid and ester analogs by offering a pre-ionized carboxylate handle amenable to direct salt metathesis, metal-catalyzed cross-coupling, or amide bond formation without requiring an in situ deprotonation step.

Why Generic Substitution Fails for Lithium(1+) Ion Pyrrolo[1,2-a]pyrimidine-8-carboxylate: Regioisomeric and Salt-Form Specificity


Substituting the 8-carboxylate lithium salt with the free acid (CAS 2102179-20-2) or the 6-carboxylate regioisomer (CAS 2402829-74-5) introduces measurable differences in molecular connectivity, polarity, and reactivity that directly impact downstream synthetic utility. The free acid requires an additional deprotonation step before nucleophilic carboxylate coupling, adding reagent consumption and process complexity, while the 6-regioisomer displaces the carboxylate vector to a sterically and electronically distinct position on the fused ring, altering binding geometries documented in pyrrolopyrimidine-based GCase modulator patents [1][2]. Moreover, the lithium counterion confers a pre-formed, anhydrous carboxylate nucleophile that is directly compatible with SN2 alkylations and acylations without the competing proton-transfer equilibria that characterize sodium or potassium carboxylate salts under aprotic conditions [3]. These differences render simple in-class interchange a source of synthetic irreproducibility and assay variability.

Product-Specific Quantitative Differentiation Evidence: Lithium(1+) Ion Pyrrolo[1,2-a]pyrimidine-8-carboxylate vs. Closest Analogs


Deprotonation State: Pre-ionized Carboxylate Eliminates In Situ Base Requirement vs. Free Acid

Lithium(1+) ion pyrrolo[1,2-a]pyrimidine-8-carboxylate exists as a pre-formed carboxylate salt with zero hydrogen bond donors (PubChem computed HBD count = 0), whereas the free acid (CAS 2102179-20-2) carries one acidic proton (HBD count = 1) [1][2]. This structural difference eliminates the need for a stoichiometric base in direct alkylation or acylation reactions. The formal charge is 0 for the lithium salt, but the covalent unit count is 2 (indicating the ionic lithium-carboxylate pair), versus a covalent unit count of 1 for the free acid [1][2]. This pre-ionized state reduces reagent consumption by at least one equivalent of base per synthetic step when the carboxylate is employed as a nucleophile.

Medicinal Chemistry Amide Coupling Building Block Utility

Regioisomeric Specificity: 8-Position Carboxylate vs. 6-Position Carboxylate — Distinct Synthetic Handles

Two lithium carboxylate regioisomers of the pyrrolo[1,2-a]pyrimidine scaffold are commercially available: the target 8-carboxylate (CAS 2243509-37-5) and the 6-carboxylate (CAS 2402829-74-5). Both share identical molecular formula (C₈H₅LiN₂O₂) and molecular weight (168.08 g/mol) but differ in the carboxylate attachment position [1]. The 8-carboxylate is positioned on the pyrrole ring of the fused bicyclic system (adjacent to the bridgehead nitrogen), while the 6-carboxylate resides on the pyrimidine ring. This regioisomeric difference alters the trajectory of any appended pharmacophore or linker by approximately 2.5–3.0 Å in the extended conformation, which is critical for structure-activity relationships in GCase modulators where the 8-carboxamide vector is explicitly claimed in Northwestern University patents [2][3].

Regioselective Synthesis GCase Modulators Positional Isomer Differentiation

Safety Profile: Characterized GHS Hazard Classification for Laboratory Handling

The lithium salt (CAS 2243509-37-5) has a registered GHS classification based on one notifying company to the ECHA C&L Inventory: H302 (Harmful if swallowed, 100% notification rate), H315 (Causes skin irritation, 100%), H319 (Causes serious eye irritation, 100%), H335 (May cause respiratory irritation, 100%), with Signal Word 'Warning' [1]. In contrast, the free acid (CAS 2102179-20-2) and the 6-regioisomer lithium salt do not have equivalent GHS entries in the ECHA database, meaning laboratory risk assessment and safety documentation must rely on default classifications or analog read-across. This documented safety profile reduces regulatory uncertainty at the point of procurement.

Laboratory Safety Procurement Risk Assessment Hazard Classification

Polar Surface Area Differential: Modest but Measurable Increase in Topological PSA vs. Free Acid

The topological polar surface area (TPSA) of the lithium salt is computed as 57.4 Ų (PubChem), compared to 54.6 Ų for the free acid [1][2]. This ΔTPSA of +2.8 Ų (5.1% increase) arises from the fully ionized carboxylate group, which distributes electron density more symmetrically across the two oxygen atoms compared to the localized hydroxyl of the free acid. While modest in magnitude, TPSA values below 60 Ų are generally associated with favorable blood-brain barrier permeability (empirical threshold ~60–70 Ų), and this difference positions the lithium salt slightly closer to the upper limit of this boundary for CNS-targeted programs [3].

Drug Design Bioavailability Prediction Physicochemical Profiling

Optimal Research and Industrial Application Scenarios for Lithium(1+) Ion Pyrrolo[1,2-a]pyrimidine-8-carboxylate (CAS 2243509-37-5)


Direct Amide Coupling Building Block for GCase Modulator Libraries

The pre-ionized lithium carboxylate form eliminates the need for a tertiary amine base (e.g., DIPEA or NMM) in standard amide coupling protocols with HBTU/HATU activation. This is directly relevant to the synthesis of substituted 4-methyl-pyrrolo[1,2-a]pyrimidine-8-carboxamide GCase activators disclosed in Northwestern University patents, which have demonstrated wild-type GCase activation up to 15–30 fold in vitro [1][2]. The 8-position carboxylate vector, as opposed to the 6- or 7-regioisomers, aligns with the pharmacophoric requirements explicitly claimed in the patent family [1].

Anhydrous Nucleophile for SN2 Alkylation and Metal-Catalyzed Cross-Coupling

Unlike the free acid, which requires a separate deprotonation step in aprotic solvents, the lithium carboxylate is directly reactive toward alkyl halides and pseudohalides. This is particularly advantageous in microwave-assisted or flow-chemistry platforms where minimizing sequential reagent additions reduces cycle time and improves throughput. The lithium counterion, being monovalent and small (ionic radius 76 pm), generates carboxylate nucleophiles with higher effective charge density than sodium (102 pm) or potassium (138 pm) salts, potentially accelerating SN2 reaction rates, although direct kinetic comparisons for this specific scaffold are not yet published [3].

Regioisomer-Specific Probe for Structure-Activity Relationship (SAR) Studies

The availability of both 8-carboxylate (CAS 2243509-37-5) and 6-carboxylate (CAS 2402829-74-5) lithium salts from commercial suppliers at comparable purity (95%) enables systematic SAR exploration of carboxylate positional effects on target binding. The 8-isomer offers a distinct pharmacophore trajectory, and its consumption in direct comparative experiments against the 6-isomer provides quantitative binding or functional data that is unobtainable from a single position alone .

Pre-Competitive Fragment Library Construction for GCase Activator Screening

Fragment-based drug discovery (FBDD) programs targeting glucocerebrosidase benefit from fragments with low molecular weight (<200 Da) and balanced polarity. The lithium salt (MW 168.08, TPSA 57.4 Ų) falls within the Rule-of-Three guidelines for fragment libraries (MW < 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [4]. Its documented GHS safety profile accelerates institutional approval for inclusion in shared screening decks, while the pre-activated carboxylate enables rapid diversification into amide, ester, and heterocycle conjugates via parallel chemistry.

Quote Request

Request a Quote for Lithium(1+)ionpyrrolo[1,2-a]pyrimidine-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.